molecular formula C17H20ClN3O B5304600 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine

2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine

货号 B5304600
分子量: 317.8 g/mol
InChI 键: MNTLDVWBISBXHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In

作用机制

2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine targets BTK, a key enzyme involved in B-cell receptor signaling. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine leads to decreased activation of downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has been shown to have potent inhibitory effects on B-cell receptor signaling, leading to decreased proliferation and survival of B-cell malignancies. In addition, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has also been shown to have immunomodulatory effects, such as increasing the activity of natural killer cells and T cells, which may contribute to its anti-tumor activity.

实验室实验的优点和局限性

2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which allows for specific targeting of B-cell receptor signaling pathways. 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has also shown synergy with other targeted therapies, which may enhance its anti-tumor activity. However, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its penetration into certain tissues and cells. In addition, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has shown some off-target effects, which may affect its specificity for BTK.

未来方向

There are several future directions for the development and application of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine. One potential direction is the combination of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine with other targeted therapies, such as venetoclax and lenalidomide, to enhance its anti-tumor activity. Another direction is the evaluation of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine in combination with immunotherapies, such as checkpoint inhibitors and CAR T-cell therapy, to enhance the immune response against B-cell malignancies. In addition, further studies are needed to fully evaluate the safety and efficacy of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine in larger patient populations, as well as in combination with other therapies.

合成方法

The synthesis of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the morpholine ring, which is achieved through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. Preclinical studies have demonstrated that 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine is highly selective for BTK and inhibits B-cell receptor signaling, leading to decreased proliferation and survival of B-cell malignancies. In addition, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and NHL.
Clinical trials of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine are currently ongoing for the treatment of B-cell malignancies. Phase 1 studies have demonstrated that 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine is well-tolerated and has promising efficacy in patients with relapsed or refractory CLL and NHL. Further clinical trials are needed to fully evaluate the safety and efficacy of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine in larger patient populations.

属性

IUPAC Name

2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-3-13-10-19-12(2)20-17(13)21-8-9-22-16(11-21)14-4-6-15(18)7-5-14/h4-7,10,16H,3,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTLDVWBISBXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1N2CCOC(C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。